molecular formula C42H38O4 B13793493 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol

4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol

Cat. No.: B13793493
M. Wt: 606.7 g/mol
InChI Key: UWXFKPCGVSIQLY-UHFFFAOYSA-N
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Description

4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is a complex organic compound characterized by multiple phenolic groups and trimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Trimethylphenyl Intermediate: The initial step involves the alkylation of phenol with methyl groups to form 2,4,6-trimethylphenol.

    Coupling Reaction: The trimethylphenol intermediate undergoes a coupling reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form a bisphenol intermediate.

    Final Coupling: The bisphenol intermediate is then coupled with another equivalent of 4-hydroxybenzaldehyde under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation reactions to form quinones.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Nitrated or halogenated phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple phenolic groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s phenolic groups are of interest due to their antioxidant properties. It is studied for its potential to scavenge free radicals and protect against oxidative stress.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders.

Industry

In industrial applications, the compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and durability of these materials.

Mechanism of Action

The mechanism of action of 4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A simpler bisphenol compound with two phenolic groups.

    Tetrahydroxybenzene: A compound with four hydroxyl groups on a benzene ring.

    Trimethylphenol: A compound with three methyl groups on a phenol ring.

Uniqueness

4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol is unique due to its combination of multiple phenolic groups and trimethylphenyl substituents

Properties

Molecular Formula

C42H38O4

Molecular Weight

606.7 g/mol

IUPAC Name

4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol

InChI

InChI=1S/C42H38O4/c1-23-37(29-7-15-33(43)16-8-29)25(3)41(26(4)38(23)30-9-17-34(44)18-10-30)42-27(5)39(31-11-19-35(45)20-12-31)24(2)40(28(42)6)32-13-21-36(46)22-14-32/h7-22,43-46H,1-6H3

InChI Key

UWXFKPCGVSIQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)C)C3=C(C(=C(C(=C3C)C4=CC=C(C=C4)O)C)C5=CC=C(C=C5)O)C)C)C6=CC=C(C=C6)O

Origin of Product

United States

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